Bazedoxifene HCl
Overview
Description
Bazedoxifene HCl, a third-generation selective estrogen receptor modulator (SERM), is recognized for its efficacy in the treatment of postmenopausal osteoporosis. It exhibits favorable effects on lipids and tissues, including the uterine and breast, without the significant disadvantages associated with conventional antiresorptive agents. Despite its utility, the comparative advantages over other treatments remain to be fully determined (Yavropoulou, Makras, & Anastasilakis, 2019).
Scientific Research Applications
Osteoporosis in Postmenopausal Women : Bazedoxifene is widely studied for the prevention and treatment of postmenopausal osteoporosis. It helps maintain bone mass, prevent fractures, and reduce cholesterol levels (Gennari et al., 2008). It increases bone mineral density, decreases bone turnover markers, and reduces the risk of new vertebral fractures (Kawate & Takayanagi, 2011).
Effects on Uterus, Breast Tissue, and Lipid Metabolism : Its role as a SERM also affects uterus and breast tissues, as well as bone and lipid metabolism (Yeun et al., 2020). Bazedoxifene has shown a favorable safety profile regarding the reproductive tract in postmenopausal women, affecting the endometrium, ovaries, and breast (Pinkerton et al., 2009).
Breast Cancer Treatment : In cancer research, Bazedoxifene combined with paclitaxel has been found to inhibit cell viability, colony formation, and tumor growth in breast cancer, suggesting its potential as a small molecule for treatment (Fu et al., 2019). It has also shown antiestrogenic activity in animal models of tamoxifen-resistant breast cancer, highlighting its potential in treating advanced disease (Wardell et al., 2013).
Cognitive Benefits : Interestingly, Bazedoxifene can cross the blood-brain barrier, enhance spatial memory, and activate neural estrogen response element-dependent gene transcription, pointing to potential cognitive benefits (Hill et al., 2020).
Cost-effectiveness in Osteoporosis Treatment : From an economic perspective, Bazedoxifene has been considered cost-effective, even dominant compared to raloxifene, in treating postmenopausal osteoporotic women at high risk of fractures (Hiligsmann et al., 2012).
Safety And Hazards
Future Directions
Bazedoxifene HCl is a promising therapeutic agent targeting IL-11/GP130 signaling for human colorectal cancer therapy . It is also being investigated for its potential use in the treatment of postmenopausal osteoporosis .
Relevant Papers The paper “Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy” discusses the potential of Bazedoxifene HCl as a therapeutic agent for colon cancer . Another paper on Springer discusses Bazedoxifene HCl’s potential for the treatment of postmenopausal osteoporosis .
properties
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWZQXURKSOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433034 | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bazedoxifene HCl | |
CAS RN |
198480-56-7 | |
Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.